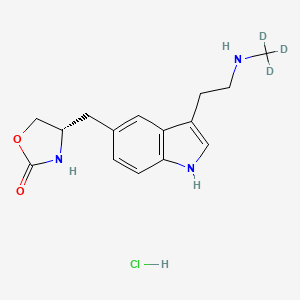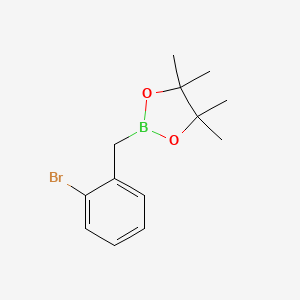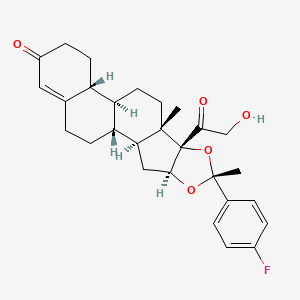![molecular formula C16H23N5O4 B589833 N 6-Cyclohexyladenosine-[2,8-3H] CAS No. 151362-69-5](/img/structure/B589833.png)
N 6-Cyclohexyladenosine-[2,8-3H]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N 6-Cyclohexyladenosine-[2,8-3H] is a synthetic compound that belongs to the class of adenosine receptor agonists. It is a radiolabeled version of N 6-Cyclohexyladenosine, which is used in various scientific research applications due to its ability to selectively bind to adenosine A1 receptors. This compound is particularly valuable in studies involving receptor binding and pharmacological profiling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N 6-Cyclohexyladenosine typically involves the alkylation of adenosine with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the N 6-substituted product. The process involves:
Starting Materials: Adenosine and cyclohexylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Catalysts and Reagents: Commonly used catalysts include base catalysts like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of N 6-Cyclohexyladenosine-[2,8-3H] involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
化学反应分析
Types of Reactions
N 6-Cyclohexyladenosine-[2,8-3H] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the cyclohexyl group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.
科学研究应用
N 6-Cyclohexyladenosine-[2,8-3H] has a wide range of scientific research applications, including:
Chemistry: Used in receptor binding studies to understand the interaction between adenosine receptors and ligands.
Biology: Employed in studies involving cellular signaling pathways and receptor pharmacology.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new pharmacological agents and diagnostic tools.
作用机制
N 6-Cyclohexyladenosine-[2,8-3H] exerts its effects by selectively binding to adenosine A1 receptors. This binding inhibits adenylate cyclase activity, leading to a decrease in cyclic AMP levels. The compound’s interaction with A1 receptors modulates various physiological processes, including heart rate, neurotransmitter release, and thermoregulation.
相似化合物的比较
Similar Compounds
N 6-Cyclopentyladenosine: Another adenosine receptor agonist with similar binding properties but different pharmacokinetic profiles.
2-Chloro-N 6-cyclopentyladenosine: A more potent and selective A1 receptor agonist compared to N 6-Cyclohexyladenosine.
Adenosine: The natural ligand for adenosine receptors, with broader receptor activity.
Uniqueness
N 6-Cyclohexyladenosine-[2,8-3H] is unique due to its radiolabeled nature, making it an invaluable tool in receptor binding assays and pharmacological studies. Its selective binding to A1 receptors allows for precise investigation of receptor-ligand interactions and the physiological effects mediated by these receptors.
属性
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(cyclohexylamino)-2,8-ditritiopurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1/i7T,8T |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBULDQSDUXAPJ-OEFUQVRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=NC(=C2C(=N1)N(C(=N2)[3H])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)
![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester](/img/structure/B589766.png)





